methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride
Description
Methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride is a bifunctional amine salt characterized by a central benzene ring substituted with two methylamino-methyl groups at para positions. This compound is typically synthesized via silica gel column chromatography (ethyl acetate/methanol system) with a high yield of 90% . Analytical data from LCMS (m/z 428 [M+H]⁺) and HPLC (retention time: 0.61 minutes, SQD-FA05 method) confirm its purity and structural integrity . Its dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.
Properties
CAS No. |
79251-11-9 |
|---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-11-7-9-3-5-10(6-4-9)8-12-2;;/h3-6,11-12H,7-8H2,1-2H3;2*1H |
InChI Key |
NWRVRZRJTDLAFL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)CNC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation and catalytic reduction methods are also common in industrial processes to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
Methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl({4-[(methylamino)methyl]phenyl}methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
(a) [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine Dihydrochloride (CAS: 2044901-75-7)
(b) Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride
- Structure : Replaces the benzene ring with a 3-methylpyrazole moiety.
- Applications: Leveraged for designing novel pharmaceuticals due to pyrazole’s bioisosteric properties .
- Key Differences : The pyrazole ring enhances hydrogen-bonding capacity, which may improve target binding in drug-receptor interactions compared to the benzene-based compound.
(c) {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine Dihydrochloride
- Structure : Incorporates a thiazole ring substituted with a 4-chlorophenyl group.
- Applications : Explored in antimicrobial and anticancer research due to thiazole’s pharmacophoric role .
- Key Differences : The thiazole heterocycle increases polarity, likely improving aqueous solubility relative to the target compound.
Functional and Pharmacological Differences
- Target Compound : The benzene core enables π-π stacking interactions, favoring use in small-molecule inhibitors or catalysts. Its dihydrochloride form is ideal for ionic interactions in biological systems .
- Pyrazole Analogue : The pyrazole ring’s nitrogen atoms enhance binding to metal ions or enzymes, making it superior in coordination chemistry applications .
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